5-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid
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Overview
Description
5-[({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, including:
Formation of the dichlorophenylmethoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable methoxy reagent under basic conditions to form the 2,4-dichlorophenylmethoxy intermediate.
Coupling with the methoxyphenyl group: The intermediate is then coupled with 3-methoxybenzyl chloride in the presence of a base to form the 4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl derivative.
Amination: The resulting compound is then subjected to amination using a suitable amine, such as morpholine, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the aromatic rings or the carboxylic acid group, potentially leading to the formation of hydroxy derivatives or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used to study the effects of structural modifications on biological activity.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dichlorophenyl)methoxy]benzoic acid: Similar structure but lacks the morpholine ring.
3-Methoxy-4-[(2,4-dichlorophenyl)methoxy]benzylamine: Similar structure but lacks the carboxylic acid group.
Uniqueness
5-[({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid is unique due to the presence of both the morpholine ring and the carboxylic acid group, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
Properties
Molecular Formula |
C26H26Cl2N2O5 |
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Molecular Weight |
517.4 g/mol |
IUPAC Name |
5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C26H26Cl2N2O5/c1-33-25-12-17(2-7-24(25)35-16-18-3-4-19(27)13-22(18)28)15-29-20-5-6-23(21(14-20)26(31)32)30-8-10-34-11-9-30/h2-7,12-14,29H,8-11,15-16H2,1H3,(H,31,32) |
InChI Key |
DHHLOKZEMVEMME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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